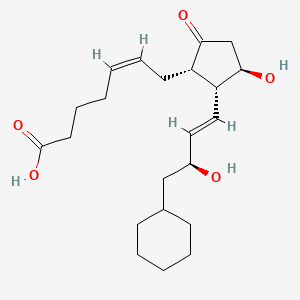
8-13C-Uric Acid (contains ~1.5per cent unlabelled)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-13C-Uric Acid (contains 1.5% unlabelled) is a stable isotope-labeled compound of uric acid, where the carbon-8 position is enriched with the 13C isotope. Uric acid is a heterocyclic compound of carbon, nitrogen, oxygen, and hydrogen with the formula C5H4N4O3. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-13C-Uric Acid involves the incorporation of the 13C isotope at the carbon-8 position of the uric acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of purine derivatives. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the 13C isotope .
Industrial Production Methods
Industrial production of 8-13C-Uric Acid involves large-scale synthesis using labeled precursors and advanced purification techniques to achieve the desired isotopic enrichment. The process includes steps such as isotope labeling, chemical synthesis, purification, and quality control to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
8-13C-Uric Acid undergoes various chemical reactions, including:
Oxidation: Uric acid can be oxidized to allantoin by urate oxidase.
Reduction: Reduction reactions can convert uric acid to other purine derivatives.
Substitution: Substitution reactions can occur at different positions of the uric acid molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like urate oxidase, reducing agents, and various catalysts. The reaction conditions vary depending on the desired product and include controlled temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from the reactions of 8-13C-Uric Acid include allantoin, various purine derivatives, and other oxidized or reduced forms of uric acid .
Aplicaciones Científicas De Investigación
8-13C-Uric Acid has numerous scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of uric acid metabolism.
Biology: Helps in studying the role of uric acid in biological systems and its interaction with enzymes.
Medicine: Used in research on diseases related to uric acid metabolism, such as gout and hyperuricemia.
Industry: Applied in the development of diagnostic tools and sensors for detecting uric acid levels in biological samples
Mecanismo De Acción
The mechanism of action of 8-13C-Uric Acid involves its role as a metabolic product in the purine degradation pathway. Uric acid is formed through the oxidation of hypoxanthine and xanthine by the enzyme xanthine oxidase. It acts as an antioxidant and a reducing agent in the body. The molecular targets include enzymes involved in purine metabolism, such as xanthine oxidase and urate oxidase .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 8-13C-Uric Acid include:
Uric Acid: The non-labeled form of the compound.
Allantoin: An oxidation product of uric acid.
Xanthine: A precursor in the purine degradation pathway.
Hypoxanthine: Another precursor in the purine degradation pathway
Uniqueness
The uniqueness of 8-13C-Uric Acid lies in its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research applications where understanding the detailed pathways and interactions of uric acid is crucial .
Propiedades
Número CAS |
139290-36-1 |
|---|---|
Fórmula molecular |
C5H4N4O3 |
Peso molecular |
169.104 |
Nombre IUPAC |
7,9-dihydro-3H-purine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12)/i4+1 |
Clave InChI |
LEHOTFFKMJEONL-AZXPZELESA-N |
SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O |
Sinónimos |
7,9-Dihydro-1H-purine-2,6,8(3H)-trione-8-13C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


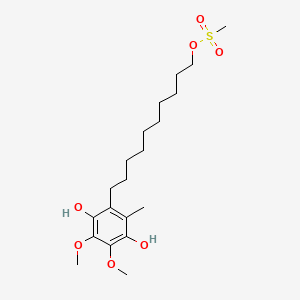
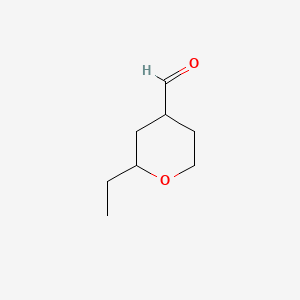
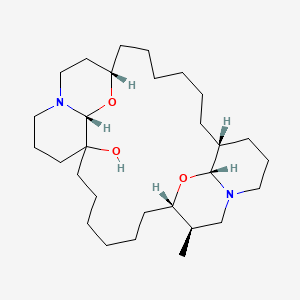
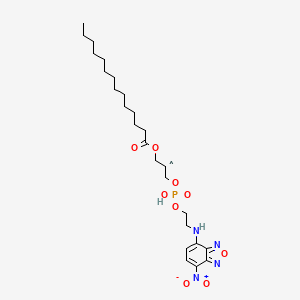
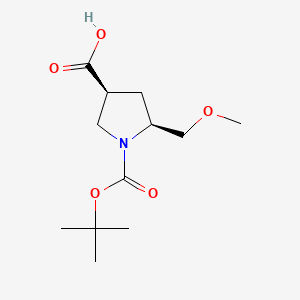
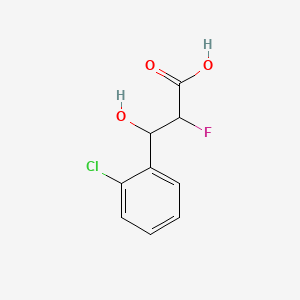


![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione](/img/structure/B570720.png)
